Methyl 6-chloro-4-methoxy-5-methylnicotinate
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Overview
Description
Methyl 6-chloro-4-methoxy-5-methylnicotinate: is a chemical compound with the molecular formula C9H10ClNO3 . It belongs to the class of compounds known as pyridine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-4-methoxy-5-methylnicotinate typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives as the starting materials.
Halogenation: The pyridine ring is halogenated to introduce the chlorine atom at the 6-position.
Methylation: Methylation reactions are performed to introduce the methyl group at the 5-position.
Esterification: The carboxylic acid group is converted to its methyl ester form using methanol in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-4-methoxy-5-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Methyl 6-chloro-4-methoxy-5-methylnicotinate is used as an intermediate in the synthesis of more complex organic compounds. Its structural features make it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its applications in drug development.
Medicine: Due to its biological activity, this compound is being investigated for its potential use in pharmaceuticals. It may serve as a precursor for the synthesis of therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 6-chloro-4-methoxy-5-methylnicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to specific receptors, triggering signal transduction pathways that result in biological effects.
Comparison with Similar Compounds
2-Chloro-6-methylpyridine-4-carboxylic acid: This compound is structurally similar but lacks the methoxy group.
6-Chloro-4-methoxypyridine-3-carboxylic acid: Another closely related compound with a different position of the methoxy group.
Uniqueness: Methyl 6-chloro-4-methoxy-5-methylnicotinate is unique due to its specific combination of functional groups and their positions on the pyridine ring. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 6-chloro-4-methoxy-5-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5-7(13-2)6(9(12)14-3)4-11-8(5)10/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJRWSCGLGWSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1Cl)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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